Methyl (R)-2-(4-Hydroxyphenyl)propanoate
CAS No.:
Cat. No.: VC15733642
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12O3 |
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Molecular Weight | 180.20 g/mol |
IUPAC Name | methyl (2R)-2-(4-hydroxyphenyl)propanoate |
Standard InChI | InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1 |
Standard InChI Key | QOHGMEYPUKSMST-SSDOTTSWSA-N |
Isomeric SMILES | C[C@H](C1=CC=C(C=C1)O)C(=O)OC |
Canonical SMILES | CC(C1=CC=C(C=C1)O)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl (R)-2-(4-Hydroxyphenyl)propanoate is defined by its IUPAC name, methyl (2R)-2-(4-hydroxyphenyl)propanoate, and exhibits the following structural characteristics:
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A propanoate backbone esterified with a methyl group.
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A 4-hydroxyphenyl substituent at the second carbon of the propanoate chain.
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Chiral R-configuration at the second carbon, critical for its stereochemical interactions.
The compound’s isomeric SMILES representation, , underscores its stereospecificity. Its XLogP3 value of 1.3 and polar surface area of 55.8 Ų suggest moderate lipophilicity and hydrogen-bonding capacity, which influence its solubility and reactivity .
Synthesis and Optimization Strategies
Multi-Stage Esterification
The synthesis of Methyl (R)-2-(4-Hydroxyphenyl)propanoate aligns with methodologies described in esterification protocols for analogous compounds. A notable approach involves multi-stage catalytic esterification under controlled conditions :
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Reaction Setup: 4-Hydroxyphenylpropanoic acid is dissolved in methanol, with catalytic amounts of hydrochloric acid (HCl) or hydrogen bromide (HBr).
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Temperature and Pressure: Reflux conditions (70–90°C) under reduced pressure (0.05–5 bar) facilitate the removal of water and excess alcohol.
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Stage Repetition: The esterification is repeated 2–10 times to achieve purity >99%, as demonstrated in patent examples .
Key parameters include:
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Acid Catalyst: Distillable acids (e.g., HCl) are preferred to avoid residual contamination.
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Solvent Management: Methanol is recycled between stages to enhance cost efficiency.
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Racemic Resolution: For enantiomerically pure products, chiral starting materials or resolution techniques are employed, yielding enantiomer ratios up to 99.5:0.5 (R:S) .
Transesterification Alternatives
Alternative routes involve transesterification of methyl esters with hydroxyaryl compounds in the presence of bases like potassium carbonate. This method avoids strong acids but may require longer reaction times.
Physicochemical Properties
Experimental and predicted properties of Methyl (R)-2-(4-Hydroxyphenyl)propanoate are summarized below:
Property | Value/Prediction | Source |
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Molecular Weight | 180.20 g/mol | |
Boiling Point | 356.2°C (predicted) | |
Density | 1.265 g/cm³ (predicted) | |
pKa | 9.77 (phenolic OH) | |
Enantiomeric Purity | Up to 99.5% R-configuration |
The compound’s low water content (<0.1%) and halide impurities (<100 ppm) after multi-stage purification make it suitable for sensitive applications .
Biological Activity and Applications
Material Science Applications
The compound’s hydrogen-bonding capacity enables its use in:
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Polymer Stabilization: Enhancing the durability of polymers exposed to UV radiation.
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Coordination Chemistry: Acting as a ligand for metal-organic frameworks (MOFs).
Research Findings and Future Directions
Stability Studies
Recent investigations highlight the role of intramolecular hydrogen bonds in stabilizing the compound’s conformation. For example, the hydroxyl group at the 4-position forms a six-membered ring with the ester carbonyl, reducing susceptibility to hydrolysis.
Synthetic Challenges
Despite advances, challenges persist in:
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Scalability: Optimizing catalyst recovery in multi-stage processes.
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Stereochemical Control: Ensuring enantiopurity without costly resolution steps.
Emerging Applications
Preliminary studies suggest potential in:
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